molecular formula C14H11NO3 B5415768 3-methyl-4-[2-(2-propyn-1-yloxy)benzylidene]-5(4H)-isoxazolone

3-methyl-4-[2-(2-propyn-1-yloxy)benzylidene]-5(4H)-isoxazolone

Cat. No.: B5415768
M. Wt: 241.24 g/mol
InChI Key: WKKVRAPLZMFBJG-FMIVXFBMSA-N
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Description

The compound “Methyl 4-(2-propyn-1-yloxy)-benzeneacetate” has a CAS Number of 258331-62-3 and a molecular weight of 204.23 . Another related compound is “4-(2-Propyn-1-yloxy)benzoic acid” with a molecular formula of C10H8O3 . Yet another related compound is "2-Methyl-3-(2-propyn-1-yloxy)-4H-pyran-4-one" .


Molecular Structure Analysis

The InChI code for “Methyl 4-(2-propyn-1-yloxy)-benzeneacetate” is 1S/C12H12O3/c1-3-8-15-11-6-4-10 (5-7-11)9-12 (13)14-2/h1,4-7H,8-9H2,2H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-3-(2-propyn-1-yloxy)-4H-pyran-4-one” are not available in the sources I found .

Safety and Hazards

The safety information for “Methyl 4-(2-propyn-1-yloxy)-benzeneacetate” can be found in its Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

(4E)-3-methyl-4-[(2-prop-2-ynoxyphenyl)methylidene]-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-3-8-17-13-7-5-4-6-11(13)9-12-10(2)15-18-14(12)16/h1,4-7,9H,8H2,2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKVRAPLZMFBJG-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC=CC=C2OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NOC(=O)/C1=C/C2=CC=CC=C2OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669362
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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